molecular formula C23H24N2 B14695321 N,N-Dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide CAS No. 24053-85-8

N,N-Dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide

Cat. No.: B14695321
CAS No.: 24053-85-8
M. Wt: 328.4 g/mol
InChI Key: IYBUTOHPPWPIQV-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide: is an organic compound with the molecular formula C24H26N2 It is characterized by the presence of two benzyl groups and a 2,6-dimethylphenyl group attached to a methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide typically involves the reaction of N,N-dibenzylamine with 2,6-dimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods: Industrial production of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted methanimidamides.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biological targets and its potential as a lead compound for drug development.

Medicine: The compound is explored for its pharmacological properties. Researchers study its potential therapeutic effects and its mechanism of action in treating various diseases.

Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers investigate these interactions to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

    N,N’-Bis(2,4-dimethylphenyl)methanimidamide: This compound has similar structural features but differs in the position of the methyl groups on the phenyl ring.

    N,N-Dibenzyl-2,6-dimethylaniline: This compound is structurally related but lacks the methanimidamide core.

Uniqueness: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups attached to the methanimidamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24053-85-8

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

N,N-dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide

InChI

InChI=1S/C23H24N2/c1-19-10-9-11-20(2)23(19)24-18-25(16-21-12-5-3-6-13-21)17-22-14-7-4-8-15-22/h3-15,18H,16-17H2,1-2H3

InChI Key

IYBUTOHPPWPIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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